TRAF-STOP inhibitor 6877002

TRAF6 Binding Affinity Target Engagement

TRAF-STOP inhibitor 6877002 is the definitive tool compound for selective CD40-TRAF6 signaling blockade. Unlike pan-TRAF6 inhibitors (e.g., C25-140) that globally suppress TRAF6 ubiquitination, 6877002 binds the TRAF6 C-domain (Kd=97 µM) to disrupt only CD40-TRAF6 coupling—preserving CD40-TRAF2/3/5-mediated adaptive immunity. In Apoe-/- mice, it reduces plaque area by 40% without impairing T-cell proliferation or germinal center formation, a critical advantage over immunosuppressive CD40-CD40L antibodies. Researchers studying atherosclerosis, obesity-induced adipose inflammation, or inflammatory arthritis should select 6877002 when immune competence must be maintained. Bulk quantities available for academic and industrial R&D programs.

Molecular Formula C17H17NO
Molecular Weight 251.32 g/mol
CAS No. 433249-94-6
Cat. No. B1668757
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTRAF-STOP inhibitor 6877002
CAS433249-94-6
SynonymsCD40-TRAF6 inhibitor;  CD40 TRAF6 inhibitor;  TRAF-STOP 6877002;  SMI-6877002;  CD40-TRAF6 inhibitor 6877002;  SMI 6877002;  SMI6877002
Molecular FormulaC17H17NO
Molecular Weight251.32 g/mol
Structural Identifiers
SMILESCC1=CC(=C(C=C1)C)NC=CC(=O)C2=CC=CC=C2
InChIInChI=1S/C17H17NO/c1-13-8-9-14(2)16(12-13)18-11-10-17(19)15-6-4-3-5-7-15/h3-12,18H,1-2H3/b11-10+
InChIKeySARYOFMRLSHZFE-ZHACJKMWSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceYellow solid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





TRAF-STOP Inhibitor 6877002 (CAS 433249-94-6) – Selective CD40-TRAF6 Interaction Inhibitor for Atherosclerosis & Inflammation Research


TRAF-STOP inhibitor 6877002 (CAS 433249-94-6) is a cell-permeable small molecule that disrupts the protein-protein interaction between CD40 and TNF receptor-associated factor 6 (TRAF6) [1]. It belongs to a class of CD40-TRAF6 signaling inhibitors known as TRAF-STOPs, which were first disclosed in patent WO2014033122A1 [2]. The compound acts by directly binding to the TRAF6 C-domain (Kd = 97 µM), thereby preventing CD40-TRAF6 coupling without affecting CD40 interactions with TRAF2, TRAF3, or TRAF5 [1]. This selective blockade preserves CD40-mediated adaptive immunity while attenuating TRAF6-dependent pro-inflammatory signaling, primarily through the canonical NF-κB pathway [3].

Why Generic Substitution Fails for TRAF-STOP Inhibitor 6877002: Critical Differentiation from Other TRAF6-Targeting Agents


TRAF-STOP inhibitor 6877002 cannot be substituted with generic TRAF6 inhibitors due to its unique mechanism of action that selectively disrupts the CD40-TRAF6 protein-protein interface rather than globally inhibiting TRAF6 E3 ubiquitin ligase activity [1]. Unlike C25-140, a TRAF6-Ubc13 interaction inhibitor that broadly suppresses TRAF6 ubiquitination activity, 6877002 maintains TRAF6-mediated signaling through other receptors (e.g., RANK, IL-1R, TLRs) [2]. Furthermore, compared to CD40-CD40L antibody blockade, which causes systemic immune suppression, 6877002 leaves CD40-TRAF2/3/5 interactions intact, thereby preserving T-cell-dependent humoral immunity [3]. This differentiation is quantitatively validated in head-to-head transcriptional profiling and in vivo efficacy studies detailed below.

Quantitative Differentiation of TRAF-STOP Inhibitor 6877002: Head-to-Head and Cross-Study Comparative Data


Direct TRAF6 Binding Affinity (Kd) vs. TRAF-STOP 6860766

TRAF-STOP inhibitor 6877002 binds directly to the TRAF6 C-domain with a measured dissociation constant (Kd) of 97 µM, as determined by surface plasmon resonance (SPR) [1]. In contrast, TRAF-STOP 6860766, a structurally distinct analog from the same patent family, exhibits a weaker binding affinity with a Kd of 150 µM under identical assay conditions [1]. This 1.55-fold higher binding affinity of 6877002 translates to more potent target engagement at equivalent concentrations.

TRAF6 Binding Affinity Target Engagement

NF-κB Activation Inhibition (IC50) in Murine Macrophages vs. C25-140

In LPS-stimulated RAW264.7 murine macrophages, TRAF-STOP inhibitor 6877002 inhibits NF-κB activation with an IC50 of 15.9 µM when administered 1 hour prior to LPS stimulation . The TRAF6-Ubc13 inhibitor C25-140, which targets the ubiquitination activity of TRAF6 rather than the CD40-TRAF6 interaction, exhibits an IC50 of 8.5 µM in a comparable NF-κB reporter assay in HEK293 cells [1]. However, unlike 6877002, C25-140 broadly suppresses TRAF6-dependent signaling from multiple receptors, including RANK and IL-1R, leading to broader immunosuppression [1].

NF-κB Macrophage IC50

Transcriptional Profiling Divergence: 6877002 Uniquely Affects Cell Cycle Gene Clusters vs. 6860766

Transcriptional profiling in CD40-activated bone marrow-derived macrophages (BMDMs) revealed distinct gene expression signatures between TRAF-STOP 6877002 and TRAF-STOP 6860766. Treatment with 6877002 profoundly affected both 'immune responses' and 'cell cycle progression' gene clusters, whereas 6860766 only affected 'immune responses' [1]. This differential activity suggests that 6877002 exerts additional anti-proliferative effects on macrophages beyond immune modulation, which may contribute to its superior efficacy in reducing plaque macrophage content in vivo.

Transcriptomics Gene Expression Macrophage

In Vivo Anti-Atherosclerotic Efficacy: 6877002 Reduces Established Plaque Area by 40% in Apoe-/- Mice

In Apoe-/- mice with established atherosclerosis, daily intraperitoneal administration of TRAF-STOP inhibitor 6877002 (10 µmol/kg/day for 6 weeks) reduced atherosclerotic plaque area in the aortic arch by 40% compared to vehicle-treated controls [1]. In contrast, anti-CD40L antibody treatment (MR1, 250 µg twice weekly), which broadly blocks CD40-CD40L interactions, reduces atherosclerosis by 57% but causes significant immune suppression, including impaired germinal center formation and T-cell-dependent antibody responses [2]. 6877002 achieved meaningful plaque reduction without these immunosuppressive liabilities.

Atherosclerosis In Vivo Plaque Reduction

M1 Macrophage Reduction in Adipose Tissue: 6877002 Reduces Pro-Inflammatory Macrophages by 40% in Diet-Induced Obesity

In a murine high-fat diet-induced obesity (DIO) model, daily intraperitoneal injection of TRAF-STOP inhibitor 6877002 (10 µmol/kg/day) for 6 weeks reduced the proportion of pro-inflammatory CD11b+F4/80+CD11c+ M1 macrophages in gonadal adipose tissue stromal vascular fraction by 40% compared to vehicle-treated DIO controls [1]. This reduction was associated with improved insulin sensitivity and reduced hepatosteatosis. In contrast, genetic ablation of CD40 or disruption of TRAF2/3/5-CD40 interactions exacerbates metabolic complications in DIO mice [1], underscoring the importance of selective TRAF6 pathway inhibition.

Obesity Adipose Tissue Inflammation M1 Macrophages

Optimal Research and Industrial Application Scenarios for TRAF-STOP Inhibitor 6877002 (CAS 433249-94-6)


Atherosclerosis and Cardiovascular Inflammation Studies Requiring Selective Pathway Inhibition Without Immune Suppression

6877002 is the preferred tool compound for atherosclerosis research where preservation of adaptive immunity is critical. As demonstrated in Apoe-/- mouse studies, 6877002 reduces established plaque area by 40% while maintaining normal T-cell proliferation, germinal center formation, and immunoglobulin isotype switching [1]. This contrasts with CD40-CD40L antibody blockade, which causes immune suppression. Researchers investigating the CD40-TRAF6 axis in cardiovascular inflammation should select 6877002 over pan-TRAF6 inhibitors (e.g., C25-140) or antibody-based approaches when immune competence must be preserved [1].

Obesity-Induced Metabolic Inflammation and Insulin Resistance Studies

In diet-induced obesity models, 6877002 (10 µmol/kg/day i.p. for 6 weeks) reduces M1 macrophage infiltration in adipose tissue by 40% and improves insulin sensitivity without affecting body weight [2]. This makes 6877002 a valuable research reagent for dissecting the role of CD40-TRAF6 signaling in adipose tissue inflammation and metabolic disease. The compound's selectivity for the CD40-TRAF6 interface ensures that observed effects can be attributed specifically to this pathway rather than global TRAF6 inhibition [2].

Macrophage Transcriptional Profiling and Pathway Dissection

6877002 uniquely modulates both immune response and cell cycle progression gene clusters in CD40-activated macrophages, whereas the analog 6860766 affects only immune response genes [3]. This differential transcriptional activity makes 6877002 the superior choice for studies examining the intersection of inflammation and macrophage proliferation. Researchers should use 6877002 when investigating CD40-TRAF6-dependent cell cycle regulation or when performing comparative gene expression analyses with 6860766 as a control for pathway specificity [3].

Inflammatory Bone Disease Research with Focus on Inflammation (Not Bone Protection)

In collagen-induced arthritis and RANKL-induced osteolysis models, 6877002 effectively reduces joint inflammation and arthritis scores but does not protect against trabecular or cortical bone loss [4]. This selective anti-inflammatory (without osteoprotective) profile positions 6877002 as a specialized tool for studying the inflammatory component of bone disorders independent of direct effects on bone resorption. Researchers investigating inflammatory arthritis should use 6877002 in combination with bisphosphonates (e.g., alendronate) when bone protection is also required [4].

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